N-Oxide Absence Eliminates Bioreductive Activation Liability vs. 5-Phenyl-2,3-dihydropyrimidoquinoxaline N-Oxide (1a)
The anti-anaerobic activity of pyrimido[1,2-a]quinoxaline N-oxides, including the lead compound 1a (5-phenyl-2,3-dihydropyrimidoquinoxaline N-oxide), is mechanistically dependent on bioreductive activation of the N-oxide moiety, as demonstrated by the correlation between antianaerobic CIM90 values and calculated electron affinity (EA) [1]. Compound 1a exhibits MIC50 values of 0.5–2 μg/mL against Bacteroides fragilis group organisms, with CIM90 values for six out of 13 tested N-oxides significantly lower than metronidazole [1]. The target tetrahydro compound lacks the N-oxide entirely, rendering it incapable of undergoing this bioreductive activation pathway. This structural difference is absolute—the N-oxide oxygen is not a substituent that can be mimicked by steric or electronic bioisosteres—making the target compound functionally orthogonal to the N-oxide series in any assay readout dependent on reductive metabolism [2].
| Evidence Dimension | Presence of N-oxide functional group required for bioreductive activation |
|---|---|
| Target Compound Data | N-oxide absent; tetrahydro pyrimidine ring fully reduced |
| Comparator Or Baseline | 5-Phenyl-2,3-dihydropyrimido[1,2-a]quinoxaline N-oxide (1a): N-oxide present at position 6; MIC50 0.5–2 μg/mL vs. B. fragilis group; CIM90 significantly lower than metronidazole in 6/13 tested derivatives [1] |
| Quantified Difference | Qualitative (presence/absence of N-oxide); no bioreductive activation possible for target |
| Conditions | Anaerobic antibacterial activity assessed by CLSI broth microdilution; electron affinity calculated at B3LYP/6-31+G(d,p) level [1] |
Why This Matters
Users requiring a non-redox-active scaffold for target-based screening, mechanistic studies not involving bioreductive metabolism, or as a negative control in N-oxide pharmacology experiments should select the target compound over any N-oxide analog.
- [1] Gruber N, Fernández-Canigia L, Kilimciler NB, Stipa P, Bisceglia JA, García MB, Gonzalez Maglio DH, Paz ML, Orelli LR. Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria. RSC Advances, 2023, 13, 27391–27402. DOI: 10.1039/D3RA01184D. View Source
- [2] Ellames GJ, Lawson KR, Jaxa-Chamiec AA, Upton RM. Substituted pyrimidoquinoxalines useful as anti-anaerobic agents. United States Patent US4758565, issued July 19, 1988. Assignee: G.D. Searle & Co. View Source
